molecular formula C30H33N5O3 B566101 Valsartan n-Propyl Impurity Benzyl Ester CAS No. 1798904-61-6

Valsartan n-Propyl Impurity Benzyl Ester

Número de catálogo: B566101
Número CAS: 1798904-61-6
Peso molecular: 511.626
Clave InChI: KAZCQVXZLKDFCA-NDEPHWFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Valsartan n-Propyl Impurity Benzyl Ester: is a chemical compound with the molecular formula C30H33N5O3 and a molecular weight of 511.61 g/mol . It is a known impurity of Valsartan, a medication used to treat high blood pressure and heart failure. This compound is primarily used in pharmaceutical research to study the purity and stability of Valsartan formulations .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Valsartan n-Propyl Impurity Benzyl Ester is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in Valsartan formulations can affect the overall efficacy and safety of the medication. The compound may interact with molecular targets and pathways involved in the metabolism and excretion of Valsartan .

Comparación Con Compuestos Similares

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Valsartan n-Propyl Impurity Benzyl Ester in valsartan drug substances?

  • Methodology : Utilize HPLC with UV detection, as per USP guidelines. Quantify impurities by comparing peak responses (rU/rS) of test solutions against reference standards. The limit for individual unspecified impurities is ≤0.2%, and total impurities (excluding enantiomers) should not exceed 1.3% . For enhanced accuracy, apply the relative correction factor method to account for variability in detector response, as demonstrated in studies determining valsartan benzyl ester content .

Q. How can researchers identify and distinguish this compound from structurally similar impurities?

  • Methodology : Combine chromatographic separation (HPLC/UPLC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR). The impurity has a distinct benzyl ester group (CAS 137863-20-8) and molecular formula C₃₁H₃₅N₅O₃, differentiating it from other valsartan impurities like Des(oxopentyl) Valsartan Benzyl Ester (CAS 676129-93-4) or 4-Oxo derivatives .

Q. What are the primary sources of this compound in synthesis pathways?

  • Methodology : This impurity arises during esterification or hydrolysis steps in valsartan synthesis. For example, incomplete hydrolysis of methyl ester intermediates or residual solvents like benzyl alcohol can lead to its formation. Optimize reaction conditions (pH, temperature) and use high-purity reagents to minimize byproduct generation .

Q. How should researchers handle elemental impurities during sample preparation for valsartan impurity analysis?

  • Methodology : Follow USP elemental impurity protocols (e.g., Chapters ⟨232⟩ and ⟨233⟩). Use inductively coupled plasma-mass spectrometry (ICP-MS) to quantify trace metals (e.g., Pb, Cd) introduced via raw materials or catalysts. Ensure proper PPE and validated procedures to avoid contamination during repackaging .

Q. What stability studies are essential for characterizing this compound in drug products?

  • Methodology : Conduct forced degradation studies under acidic/alkaline, oxidative, thermal, and photolytic conditions. Monitor impurity levels using stability-indicating HPLC methods. Store reference standards at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers validate an analytical method for detecting trace levels of this compound in compliance with ICH Q2(R1)?

  • Methodology :

  • Linearity : Establish a calibration curve over 1.5–20.0 µg/mL (R² ≥0.99).
  • Precision : Achieve ≤2.0% RSD for intra-day/inter-day replicates.
  • Accuracy : Validate recovery rates (98–102%) via spiked samples.
  • Specificity : Confirm no interference from matrix components or co-eluting impurities (e.g., valsartan enantiomers) .

Q. How to resolve contradictions in impurity profiling data, such as conflicting structural assignments for "Impurity A"?

  • Methodology : Cross-validate using orthogonal techniques. For example, Nie et al. identified "Impurity A" as a hydrolysis byproduct of methyl ester intermediates via NMR, whereas pharmacopeial standards attribute it to enantiomeric co-elution. Use chiral chromatography or X-ray crystallography to clarify structural ambiguities .

Q. What strategies mitigate the risk of genotoxic impurities (e.g., nitroso derivatives) in valsartan synthesis?

  • Methodology :

  • Avoid nitrosating agents (e.g., nitrous acid) during azide quenching.
  • Implement LC-MS/MS to detect nitroso-Valsartan Benzyl Ester at ppm levels.
  • Use scavengers like ascorbic acid to neutralize reactive intermediates .

Q. How can synthesis pathways be optimized to suppress this compound formation?

  • Methodology :

  • Replace benzyl alcohol with alternative solvents in esterification steps.
  • Introduce catalytic hydrolysis (e.g., lipases) to enhance intermediate conversion.
  • Monitor reaction kinetics via in-situ FTIR to identify critical impurity-forming stages .

Q. What computational tools assist in predicting the physicochemical properties and toxicity of this compound?

  • Methodology : Use QSAR models (e.g., OECD Toolbox) to estimate logP, pKa, and genotoxic potential. Pair with molecular docking simulations to assess binding affinity to toxicity-related targets (e.g., DNA repair enzymes) .

Propiedades

Número CAS

1798904-61-6

Fórmula molecular

C30H33N5O3

Peso molecular

511.626

Nombre IUPAC

benzyl (2S)-2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate

InChI

InChI=1S/C30H33N5O3/c1-4-10-27(36)35(28(21(2)3)30(37)38-20-23-11-6-5-7-12-23)19-22-15-17-24(18-16-22)25-13-8-9-14-26(25)29-31-33-34-32-29/h5-9,11-18,21,28H,4,10,19-20H2,1-3H3,(H,31,32,33,34)/t28-/m0/s1

Clave InChI

KAZCQVXZLKDFCA-NDEPHWFRSA-N

SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC4=CC=CC=C4

Sinónimos

N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.